molecular formula C11H10BrN3O2 B7772911 (4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one

(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one

Cat. No.: B7772911
M. Wt: 296.12 g/mol
InChI Key: OXNOKBVBXJHKKB-POHAHGRESA-N
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Description

Compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” is a chemical entity with significant applications in various scientific fields. It is known for its unique chemical properties and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” typically involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s reactivity is attributed to its ability to form stable intermediates that drive the reaction forward.

Comparison with Similar Compounds

    Carbonyldiimidazole (CDI): Similar in structure and reactivity, used in peptide synthesis.

    Phosgene: A related compound used in the synthesis of various organic compounds.

    Imidazole: A building block in the synthesis of compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” and other derivatives.

Uniqueness: Compound “this compound” is unique due to its high reactivity and stability under specific conditions. Its ability to form stable intermediates makes it a valuable reagent in organic synthesis, particularly in the formation of amides and peptides.

Properties

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(6-13-17)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6,13,17H,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOKBVBXJHKKB-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CNO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\NO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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